![molecular formula C17H35N3O B14218167 N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine CAS No. 627527-57-5](/img/structure/B14218167.png)
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclooctyl group and a morpholin-4-ylpropyl group attached to an ethane-1,2-diamine backbone. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 3-(morpholin-4-yl)propylamine in the presence of ethane-1,2-diamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and consistent production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the effects of its functional groups on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In industrial applications, N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~1~-Cyclooctyl-N~2~-[3-(piperidin-4-yl)propyl]ethane-1,2-diamine: This compound is similar in structure but contains a piperidin-4-yl group instead of a morpholin-4-yl group.
N~1~-Cyclooctyl-N~2~-[3-(pyrrolidin-4-yl)propyl]ethane-1,2-diamine: This compound features a pyrrolidin-4-yl group, offering different chemical properties and reactivity.
Uniqueness
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is unique due to the presence of the morpholin-4-yl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Properties
CAS No. |
627527-57-5 |
|---|---|
Molecular Formula |
C17H35N3O |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
N'-cyclooctyl-N-(3-morpholin-4-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H35N3O/c1-2-4-7-17(8-5-3-1)19-11-10-18-9-6-12-20-13-15-21-16-14-20/h17-19H,1-16H2 |
InChI Key |
JWYHAVDHVZSBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


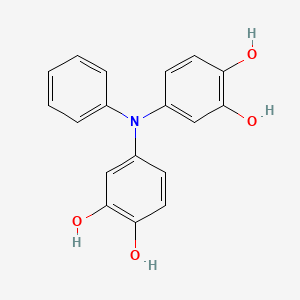
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)

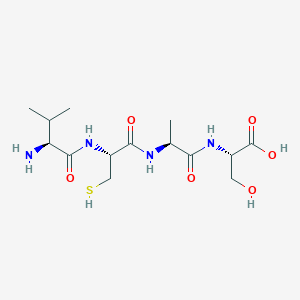
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
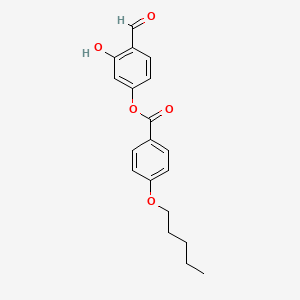
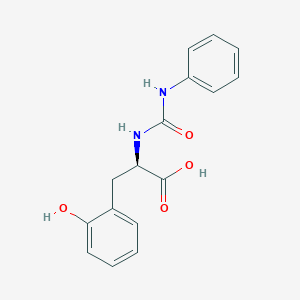
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
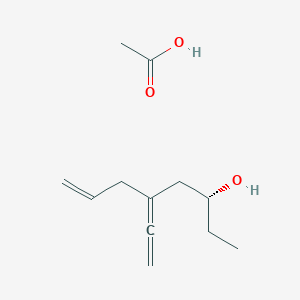
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)
